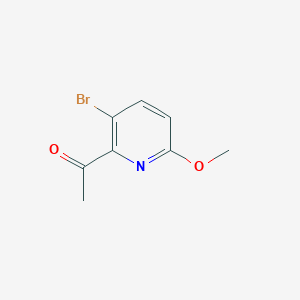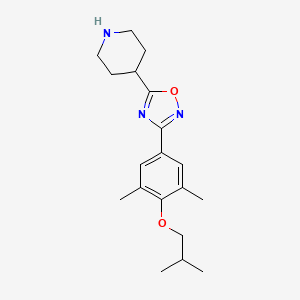
1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol . This compound features a pyrrolidine ring attached to a pyridine ring, with an ethanone group linking them. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
The synthesis of 1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves several steps. One common method includes the reaction of 2-ethoxypyridine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The compound’s structure allows it to fit into binding sites on proteins, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other pyrrolidine and pyridine derivatives:
Pyrrolidine-2-one: This compound has a similar pyrrolidine ring but differs in its functional groups, leading to different biological activities.
Pyrrolidine-2,5-dione: Another related compound with distinct properties and applications.
Prolinol: A derivative of pyrrolidine with unique stereochemistry and biological effects.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[2-(2-ethoxypyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O2/c1-3-17-13-11(6-4-8-14-13)12-7-5-9-15(12)10(2)16/h4,6,8,12H,3,5,7,9H2,1-2H3 |
InChI Key |
DHJCQKZJKLOHGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2CCCN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


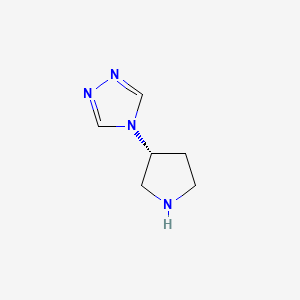
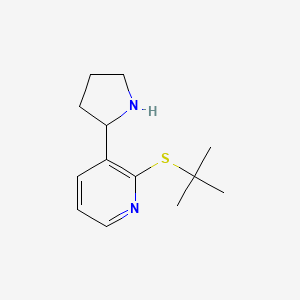
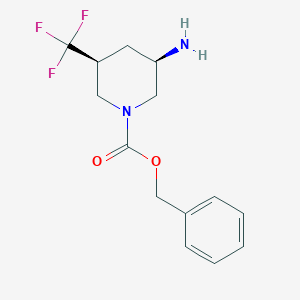
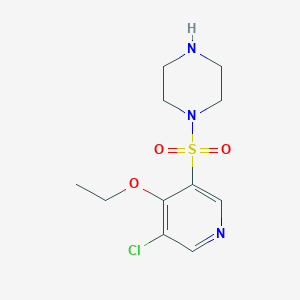
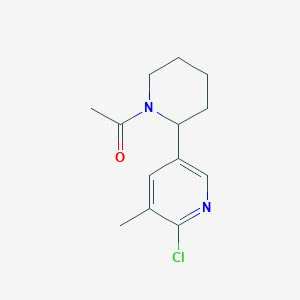


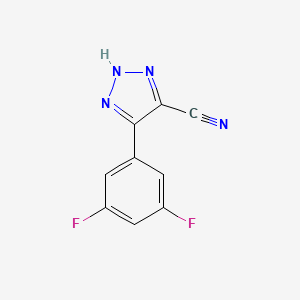

![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)

![4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylicacid](/img/structure/B11805007.png)
